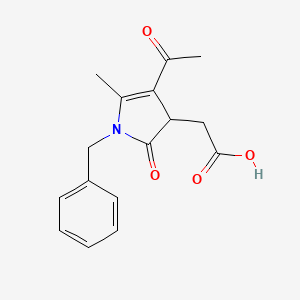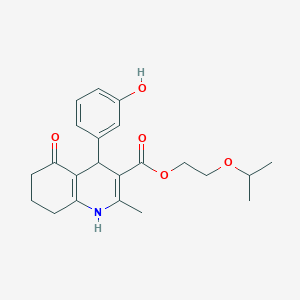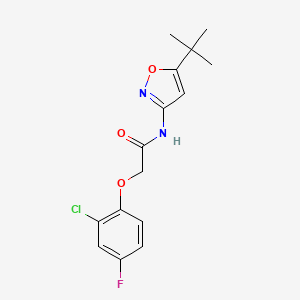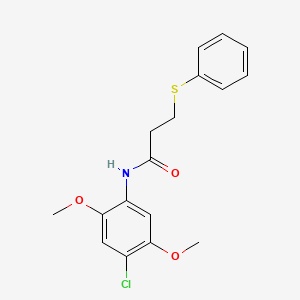
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)benzamide, also known as CMMD or MMB-Chminaca, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential use in scientific research. The compound belongs to the class of indazole-based synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)benzamide is similar to that of other synthetic cannabinoids. The compound binds to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabis. This results in the activation of these receptors and the release of various neurotransmitters, including dopamine and serotonin. The activation of these receptors can lead to a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects on the human body. The compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. This can lead to a range of effects, including euphoria, relaxation, and altered perception. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for various medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)benzamide in lab experiments is its high affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of synthetic cannabinoids on these receptors and developing new treatments for various medical conditions. However, there are also limitations to the use of this compound in lab experiments. The compound is highly potent and can be dangerous if not handled properly. It also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are many potential future directions for the use of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)benzamide in scientific research. One area of research is the development of new treatments for various medical conditions, such as chronic pain and inflammation. This compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for these applications. Another area of research is the study of the long-term effects of synthetic cannabinoids on the human body. This compound has a short half-life, which can make it difficult to study its long-term effects. However, new research techniques may allow for a better understanding of the long-term effects of synthetic cannabinoids.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)benzamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminothiophenol and indazole to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)benzamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. The compound has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. This compound has been used to study the effects of synthetic cannabinoids on these receptors and to develop new treatments for various medical conditions.
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-10-8-13(14(20-2)9-12(10)17)18-16(19)11-6-4-5-7-15(11)21-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYBVUCFWOKVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012918.png)
![N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)
![3-methoxy-N-[2-(1-pyrrolidinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5012934.png)

![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012947.png)
![benzyl 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5012953.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5012954.png)
![N-(2,4-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5012957.png)
![10-acetyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5012977.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5012996.png)